2,4-dichloro-N-(4-ethylphenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO and a molecular weight of 294.18 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to a benzamide structure, making it a derivative of benzamide.
Preparation Methods
The synthesis of 2,4-dichloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethyl aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-(4-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets, although detailed pathways are still being studied. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,4-dichloro-N-(4-ethylphenyl)benzamide can be compared with other similar compounds such as:
- 2,4-dichloro-N-(2-ethylphenyl)benzamide
- 2,4-dichloro-N-(4-methylphenyl)benzamide
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
These compounds share a similar benzamide structure with different substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can affect its biological activity and applications .
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
BOCWINHQTJILIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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